molecular formula C13H18F3N3 B14763966 2-Pyridin-3-yl-2-[4-(trifluoromethyl)piperidin-1-yl]ethanamine

2-Pyridin-3-yl-2-[4-(trifluoromethyl)piperidin-1-yl]ethanamine

Cat. No.: B14763966
M. Wt: 273.30 g/mol
InChI Key: YKGWCPIEHANCRD-UHFFFAOYSA-N
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Description

2-Pyridin-3-yl-2-[4-(trifluoromethyl)piperidin-1-yl]ethanamine is a complex organic compound that features a pyridine ring substituted with a trifluoromethyl piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridin-3-yl-2-[4-(trifluoromethyl)piperidin-1-yl]ethanamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-(trifluoromethyl)pyridine with piperidine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Pyridin-3-yl-2-[4-(trifluoromethyl)piperidin-1-yl]ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium iodide, halogenated solvents

Major Products Formed

Scientific Research Applications

2-Pyridin-3-yl-2-[4-(trifluoromethyl)piperidin-1-yl]ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyridin-3-yl-2-[4-(trifluoromethyl)piperidin-1-yl]ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H18F3N3

Molecular Weight

273.30 g/mol

IUPAC Name

2-pyridin-3-yl-2-[4-(trifluoromethyl)piperidin-1-yl]ethanamine

InChI

InChI=1S/C13H18F3N3/c14-13(15,16)11-3-6-19(7-4-11)12(8-17)10-2-1-5-18-9-10/h1-2,5,9,11-12H,3-4,6-8,17H2

InChI Key

YKGWCPIEHANCRD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(F)(F)F)C(CN)C2=CN=CC=C2

Origin of Product

United States

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